molecular formula C26H44N7O18P3S B1245936 (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA

Cat. No. B1245936
M. Wt: 867.7 g/mol
InChI Key: PEKYNTFSOBAABV-LQUDNSJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is an (S)-3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2S,3S)-3-hydroxy-2-methylbutanoic acid. It has a role as a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, a hydroxybutanoyl-CoA and a methylbutanoyl-CoA. It derives from a (2S,3S)-3-hydroxy-2-methylbutanoic acid and a butyryl-CoA. It is a conjugate acid of a (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA(4-).

Scientific Research Applications

  • Enzymatic Reaction Studies :

    • Willadsen and Eggerer (1975) studied the substrate stereochemistry of the enoyl-CoA hydratase reaction, using derivatives of 3-hydroxybutyric acid, which are chemically related to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This research provided insights into the stereospecificity of enoyl-CoA hydratase, an enzyme involved in fatty acid metabolism (Willadsen & Eggerer, 1975).
  • Metabolic Pathway Analysis :

    • Kershaw et al. (2001) discussed the role of phytanoyl-CoA 2-hydroxylase in the metabolism of beta-methylated fatty acids. This enzyme's function in hydroxylating compounds similar to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is crucial in mammalian fatty acid metabolism (Kershaw et al., 2001).
  • Biosynthesis of Chemicals :

    • Rohwerder and Müller (2010) explored the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources, which involves compounds structurally related to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This research highlights the potential for biotechnological processes in producing valuable chemicals from environmentally friendly sources (Rohwerder & Müller, 2010).
  • Peroximal Enzyme Studies :

    • Casteels et al. (2007) discussed the role of 2-hydroxyacyl-CoA lyase, an enzyme involved in the metabolism of 2-hydroxyacyl-CoA compounds, including those structurally similar to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This enzyme plays a critical role in the degradation of fatty acids in mammals (Casteels et al., 2007).
  • Fermentation Process Analysis :

    • Kim et al. (2008) examined the role of an allylic ketyl radical intermediate in clostridial amino-acid fermentation, involving compounds similar to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. Their study sheds light on the complex biochemical processes in anaerobic bacteria (Kim et al., 2008).

properties

Product Name

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-2-methylbutanethioate

InChI

InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13-,14-,15+,18+,19+,20-,24+/m0/s1

InChI Key

PEKYNTFSOBAABV-LQUDNSJZSA-N

Isomeric SMILES

C[C@@H]([C@H](C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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